N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S/c23-16-7-4-8-17(13-16)25-20(30)14-32-21-10-9-18-26-27-19(29(18)28-21)11-12-24-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDBKYHTQWAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19ClN4O2S. The compound features a complex structure that includes a triazole and pyridazine moiety, contributing to its biological activity.
-
STING Activation :
- The compound acts as a stimulator of the interferon genes (STING), which plays a crucial role in the innate immune response. Upon activation, STING induces a signaling cascade that leads to the production of type I interferons and other cytokines, enhancing the immune response against tumors and infections .
- Antitumor Activity :
-
Collagen Synthesis Inhibition :
- The compound has been observed to affect collagen synthesis pathways, leading to reduced collagen expression in vitro. This mechanism may contribute to its anti-fibrotic effects .
Biological Activities
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines; inhibits TS with low IC50 values. |
| Immunomodulatory | Activates STING pathway leading to enhanced immune responses. |
| Antimicrobial | Shows potential antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Anti-fibrotic | Inhibits collagen synthesis which may be beneficial in treating fibrotic diseases. |
Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of similar triazole derivatives demonstrated significant antiproliferative effects on human cancer cell lines. The derivatives were found to outperform standard chemotherapeutics such as doxorubicin and 5-fluorouracil in inhibiting cell growth .
Study 2: Immunological Implications
Research on STING agonists has shown that activation leads to robust antitumor immunity in preclinical models. The compound's ability to activate STING suggests potential applications in cancer immunotherapy .
Study 3: Antimicrobial Properties
In vitro tests revealed that related compounds displayed considerable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Comparison with Similar Compounds
Structural Analogs in Patented Benzamide Derivatives
Example 284 (EP 3 532 474 B1):
- Core: 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-one.
- Substituents: Trifluoropropoxy group, difluoromethylphenyl.
- The trifluoropropoxy group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s thioether .
Example 285 (EP 3 532 474 B1):
- Core: [1,2,4]Triazolo[4,3-a]pyridine.
- Substituents: Methylpyridazine, trifluoropropoxy.
- The target compound’s chlorophenyl group may offer stronger π-π stacking in receptor interactions .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Potential Pharmacological Impact |
|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | Thioether, 3-chlorophenyl | Enhanced binding affinity, metabolic stability |
| Example 284 | Hydrogenated triazolopyridine | Trifluoropropoxy, difluoromethylphenyl | Increased lipophilicity, CNS penetration |
| Example 285 | Triazolopyridine | Methylpyridazine, trifluoropropoxy | Improved solubility, reduced stability |
Thioether-Containing Heterocycles
Quinazolinone Derivatives ():
- Core: 4-Oxo-3,4-dihydroquinazoline.
- Substituents: Sulfonamide, thioacetamide.
- Key Differences: The quinazolinone core in these compounds is structurally distinct from triazolopyridazines, likely leading to divergent biological targets (e.g., antifolate vs. kinase inhibition). However, the shared thioether linkage suggests similar synthetic strategies, such as nucleophilic substitution with 2-chloroacetamide derivatives under basic conditions .
Heterocyclic Amines in Toxicology ()**
The target compound’s triazolopyridazine lacks the fused imidazo[4,5-f]quinoline system of IQ, minimizing mutagenic risks. This highlights the importance of structural nuances in toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
